N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide
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Overview
Description
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Coupling reactions: The dioxaborolane derivative is then coupled with a pyridazine derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the coupling reactions and automated systems for purification.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide has several scientific research applications:
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The pyridazine ring can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide is unique due to its combination of a boron-containing dioxaborolane ring and a pyridazine ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C18H22BN3O3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)14-9-7-13(8-10-14)12-20-16(23)15-6-5-11-21-22-15/h5-11H,12H2,1-4H3,(H,20,23) |
InChI Key |
NAGSZOIEYUJXBE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)C3=NN=CC=C3 |
Origin of Product |
United States |
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